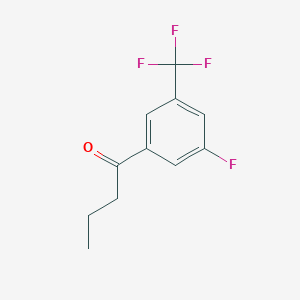
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Compounds similar to “2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” have been reported to exhibit antiviral properties. For instance, derivatives of indole, which share structural similarities, have been prepared and reported as antiviral agents with inhibitory activity against influenza A and other viruses . This suggests potential for the compound to be used in the development of new antiviral medications.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. Given the structural features of the compound, it may be involved in the synthesis of drugs aimed at treating inflammatory conditions. This could be particularly useful in the development of treatments for chronic inflammatory diseases .
Anticancer Applications
The indole scaffold found in many synthetic drug molecules, including compounds like “2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, has been associated with anticancer activities. These compounds can bind with high affinity to multiple receptors, which is helpful in developing new derivatives with potential use in cancer therapy .
Antimicrobial Effects
Indole derivatives possess antimicrobial activities, which include antibacterial, antifungal, and antitubercular effects. The compound could be explored for its use in combating various microbial infections, contributing to the field of antibiotics and antimicrobial resistance .
Antidiabetic Potential
Some indole derivatives have shown antidiabetic activities. The compound “2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” could be investigated for its potential to act on biological pathways related to diabetes, offering a new avenue for treatment options .
Neuroprotective Effects
Compounds with an indole base structure have been studied for their neuroprotective properties. This compound could potentially be used in the development of drugs aimed at protecting nerve cells from damage, which is significant for diseases such as Alzheimer’s and Parkinson’s .
Propriétés
IUPAC Name |
2-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-7-8-18(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-17(10-12-28)25-22(30)19-5-3-4-6-20(19)24/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSASSYCZPURDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)
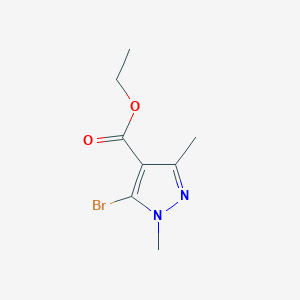

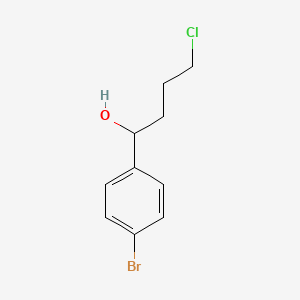
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
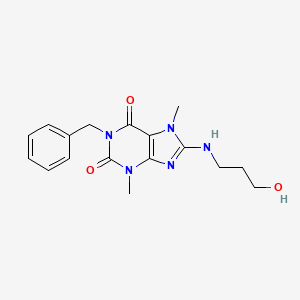
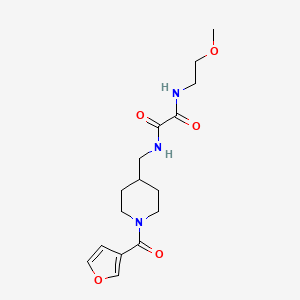
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)



![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)
